molecular formula C9H4Cl2F2N4O3 B13842017 1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one

1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one

Cat. No.: B13842017
M. Wt: 325.05 g/mol
InChI Key: MDXAIWRDVCBCRP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of dichloro, nitro, and difluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Addition of chlorine atoms to specific positions on the phenyl ring.

    Triazole Formation: Cyclization reactions to form the triazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one
  • 1-(2,4-Dichloro-5-nitrophenyl)-4-methyl-1H-1,2,4-triazol-5-one

Uniqueness

1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of both difluoromethyl and nitro groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C9H4Cl2F2N4O3

Molecular Weight

325.05 g/mol

IUPAC Name

2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C9H4Cl2F2N4O3/c10-4-1-5(11)7(17(19)20)2-6(4)16-9(18)15(3-14-16)8(12)13/h1-3,8H

InChI Key

MDXAIWRDVCBCRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N2C(=O)N(C=N2)C(F)F

Origin of Product

United States

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